molecular formula C48H96O2 B15175119 2-Tetradecyloctadecyl palmitate CAS No. 94200-65-4

2-Tetradecyloctadecyl palmitate

Cat. No.: B15175119
CAS No.: 94200-65-4
M. Wt: 705.3 g/mol
InChI Key: IGYMBVVZPQHQLQ-UHFFFAOYSA-N
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Description

2-Tetradecyloctadecyl palmitate is a chemical compound with the molecular formula C48H96O2 and a molecular weight of 705.275 g/mol . It is an ester derived from palmitic acid and a long-chain alcohol. This compound is known for its use in various industrial and cosmetic applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tetradecyloctadecyl palmitate can be synthesized through the esterification of palmitic acid with 2-tetradecyloctadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Tetradecyloctadecyl palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Palmitic acid and 2-tetradecyloctadecanol.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-Tetradecyloctadecyl palmitate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tetradecyloctadecyl palmitate involves its interaction with lipid bilayers in cell membranes. The long hydrophobic chains of the compound allow it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This property is particularly useful in cosmetic formulations, where it helps to improve the texture and stability of products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tetradecyloctadecyl palmitate is unique due to its long-chain alcohol component, which provides distinct properties such as enhanced stability and emollient effects compared to shorter-chain esters. This makes it particularly valuable in high-end cosmetic formulations where superior performance is required .

Biological Activity

2-Tetradecyloctadecyl palmitate, also known as stearyl palmitate, is a long-chain fatty acid ester that has garnered attention for its diverse biological activities. This compound is primarily utilized in pharmaceutical and cosmetic formulations due to its emollient properties, but its biological implications extend beyond mere application. This article delves into the biological activity of this compound, highlighting research findings, case studies, and potential therapeutic applications.

  • Molecular Formula : C34H68O2
  • Molecular Weight : 508.90 g/mol
  • Density : 0.9 g/cm³
  • Boiling Point : 528.4 °C at 760 mmHg
  • Flash Point : 283.6 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Exhibits effectiveness against various pathogens, including bacteria and viruses.
    • Studies indicate its potential as an antibacterial agent, particularly in topical formulations .
  • Anti-inflammatory Properties
    • Demonstrates anti-inflammatory effects, potentially beneficial for conditions such as dermatitis and other inflammatory skin disorders.
    • Research indicates modulation of inflammatory pathways, including NF-κB and MAPK signaling pathways .
  • Cell Proliferation and Apoptosis
    • Influences cell cycle regulation and apoptosis in cancer cells.
    • In vitro studies show that it can induce apoptosis in specific cancer cell lines, suggesting potential as an anticancer agent .
  • Skin Barrier Function
    • Enhances skin hydration and barrier function, making it a valuable ingredient in cosmetic formulations.
    • Its emollient properties help to form a protective layer on the skin, reducing transepidermal water loss .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Case Study 1 : Antibacterial Efficacy
    A clinical trial assessed the antibacterial efficacy of topical formulations containing stearyl palmitate against Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to control groups .
  • Case Study 2 : Anti-inflammatory Effects
    A study involving patients with chronic dermatitis showed that a cream containing stearyl palmitate resulted in improved symptoms and reduced inflammation markers after four weeks of use .
  • Case Study 3 : Cell Cycle Regulation
    In vitro experiments on cancer cell lines demonstrated that treatment with stearyl palmitate led to G1 phase arrest and increased apoptosis rates, indicating its potential role in cancer therapy .

Research Findings

Recent research has expanded the understanding of the mechanisms behind the biological activity of this compound:

  • Mechanism of Action :
    • The compound interacts with cellular membranes, influencing lipid bilayer integrity and fluidity.
    • It modulates signaling pathways related to inflammation and cell survival, particularly through the inhibition of pro-inflammatory cytokines .
  • Safety Profile :
    • Toxicological assessments indicate that stearyl palmitate is generally recognized as safe for topical application.
    • Studies have reported minimal irritation and sensitization potential, supporting its use in cosmetics and pharmaceuticals .

Properties

CAS No.

94200-65-4

Molecular Formula

C48H96O2

Molecular Weight

705.3 g/mol

IUPAC Name

2-tetradecyloctadecyl hexadecanoate

InChI

InChI=1S/C48H96O2/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47(43-40-37-34-31-28-24-21-18-15-12-9-6-3)46-50-48(49)45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3

InChI Key

IGYMBVVZPQHQLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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